molecular formula C10H14N2O B8796099 1-Phenyl-3-propylurea CAS No. 1932-38-3

1-Phenyl-3-propylurea

Cat. No.: B8796099
CAS No.: 1932-38-3
M. Wt: 178.23 g/mol
InChI Key: NKOFPGOHUMCOLQ-UHFFFAOYSA-N
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Description

1-Phenyl-3-propylurea is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

1932-38-3

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-phenyl-3-propylurea

InChI

InChI=1S/C10H14N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12,13)

InChI Key

NKOFPGOHUMCOLQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedures of Example 1 were repeated except that 5-t-butyl-3-isoxazolylcarboxamide and methylamine were replaced with n-butyramide and aniline, respectively, to give N-propyl-N'-phenylurea in 46.70% yield.
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Synthesis routes and methods II

Procedure details

N-Propyl-N'-phenylurea was prepared preliminarily from phenyl isocyanate and propylamine by the same procedure as in Reference Example 1. The urea compound as the starting material was reacted with cyanoacetic acid to form a uracil ring. Using sodium nitrite a nitroso group was introduced into the 5-position of the uracil ring in the obtained 6-amino-1-phenyl-3-propyluracil and then reduced with hydrogen gas to prepare 5,6-diamino-1-phenyl-3-propyluracil.
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Synthesis routes and methods III

Procedure details

N-Propyl-N'-phenylurea was prepared preliminarily from phenyl isocyanate and propylamine by the same procedure as in Reference Example 1. The urea compound as the starting material was reacted with cyanoacetic acid to form a uracil ring. Subsequently, 6-amino-1-phenyl-3-propyluracil was treated as in Reference Example 2 so that the substituent amino group at the 6-position was converted to a methylamino group to yield 6-methylamino-1-phenyl-3-propyluracil. Using sodium nitrite a nitroso group was introduced into the 5-position of the uracil ring and then reduced with hydrogen gas to prepare 5-amino-6-methylamino-1-phenyl-3-propyluracil.
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